molecular formula C14H19N3O4S B14535743 methyl N-(2-phenyl-2-piperidin-1-yliminoacetyl)sulfamate CAS No. 62442-40-4

methyl N-(2-phenyl-2-piperidin-1-yliminoacetyl)sulfamate

Cat. No.: B14535743
CAS No.: 62442-40-4
M. Wt: 325.39 g/mol
InChI Key: FGSXKRVKZZYQPE-UHFFFAOYSA-N
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Description

Methyl N-(2-phenyl-2-piperidin-1-yliminoacetyl)sulfamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that plays a significant role in the pharmaceutical industry due to its presence in various drugs and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-phenyl-2-piperidin-1-yliminoacetyl)sulfamate typically involves the reaction of piperidine derivatives with phenyl-substituted reagents under specific conditions. One common method includes the use of a gold(I) complex as a catalyst and iodine(III) as an oxidizing agent to facilitate the difunctionalization of a double bond, leading to the formation of the desired piperidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-phenyl-2-piperidin-1-yliminoacetyl)sulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

Methyl N-(2-phenyl-2-piperidin-1-yliminoacetyl)sulfamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-(2-phenyl-2-piperidin-1-yliminoacetyl)sulfamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(2-phenyl-2-piperidin-1-yliminoacetyl)sulfamate is unique due to its specific substitution pattern and the presence of the sulfamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62442-40-4

Molecular Formula

C14H19N3O4S

Molecular Weight

325.39 g/mol

IUPAC Name

methyl N-(2-phenyl-2-piperidin-1-yliminoacetyl)sulfamate

InChI

InChI=1S/C14H19N3O4S/c1-21-22(19,20)16-14(18)13(12-8-4-2-5-9-12)15-17-10-6-3-7-11-17/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,16,18)

InChI Key

FGSXKRVKZZYQPE-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)NC(=O)C(=NN1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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